molecular formula C21H17N3O2 B251910 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Número de catálogo B251910
Peso molecular: 343.4 g/mol
Clave InChI: SBGVWPZDUIRXRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in mitosis and cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it a potential target for cancer therapy.

Mecanismo De Acción

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is involved in the regulation of mitosis and cell division, and its overexpression has been observed in various types of cancer. Inhibition of Aurora A kinase by 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to mitotic defects and cell death in cancer cells.
Biochemical and physiological effects:
2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to induce mitotic defects, including spindle abnormalities and chromosome misalignment, in cancer cells. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit tumor growth and increase survival in animal models of cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated, with manageable side effects, including fatigue, nausea, and diarrhea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it specifically targets Aurora A kinase, which is overexpressed in various types of cancer. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it may have off-target effects on other kinases, which may limit its specificity for Aurora A kinase.

Direcciones Futuras

There are several future directions for the development of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and other Aurora A kinase inhibitors. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of biomarkers that can predict response to Aurora A kinase inhibitors, which may help identify patients who are most likely to benefit from these therapies. Finally, the development of more potent and specific Aurora A kinase inhibitors may improve the efficacy of these therapies in the treatment of cancer.

Métodos De Síntesis

The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine, the synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, and the purification of the final product. The synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine involves the reaction of 2-methyl-3-nitropyridine with ethyl oxalyl chloride, followed by reduction with zinc powder. The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine with 4-bromo-2-methylphenylboronic acid, followed by Suzuki coupling with 2-methyl-3-(trifluoromethyl)aniline. The final product is purified by column chromatography.

Aplicaciones Científicas De Investigación

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been evaluated as a monotherapy and in combination with other anticancer agents for the treatment of solid tumors, including ovarian cancer, non-small cell lung cancer, and advanced solid tumors. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential as a radiosensitizer in cancer therapy.

Propiedades

Fórmula molecular

C21H17N3O2

Peso molecular

343.4 g/mol

Nombre IUPAC

2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)20(25)23-17-10-5-9-16(14(17)2)21-24-19-18(26-21)11-6-12-22-19/h3-12H,1-2H3,(H,23,25)

Clave InChI

SBGVWPZDUIRXRD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.